REACTION_SMILES
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[CH3:22][C:23](=[O:24])[OH:25].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[CH:18]([CH3:19])([CH3:20])[Br:21].[H-:16].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7](-[c:9]2[n:10][nH:11][cH:12][c:13]2[CH:14]=[O:15])[o:8]1.[Na+:17].[OH2:31]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7](-[c:9]2[n:10][n:11]([CH:18]([CH3:19])[CH3:20])[cH:12][c:13]2[CH:14]=[O:15])[o:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]nc1-c1ccc([N+](=O)[O-])o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)n1cc(C=O)c(-c2ccc([N+](=O)[O-])o2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |